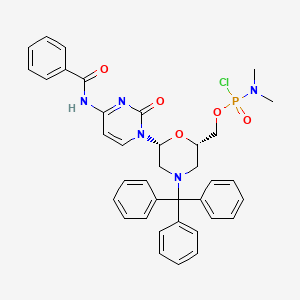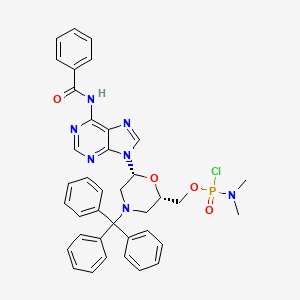
∆9(11)-Estradiol 17-Hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
∆9(11)-Estradiol 17-Hexanoate is a synthetic estradiol derivative and a member of the steroid hormone family. It is a non-aromatizable androgen receptor agonist and is commonly used in laboratory experiments. It has a wide range of applications in scientific research, including but not limited to, studies of the molecular basis of hormone action, studies of the role of hormones in the development and progression of diseases, and studies of the mechanism of action of drugs.
Scientific Research Applications
Effects on Memory and Learning
Research involving Δ9-tetrahydrocannabinol (Δ9-THC) and its interaction with estrogen indicates that estrogen can modulate the memory-disrupting effects of Δ9-THC in female rats. This modulation suggests a potential application in understanding and treating memory and learning disorders, especially those that are sex-dependent or influenced by hormonal changes (DeLarge & Winsauer, 2018).
Endocrine Disruption and Environmental Impact
The synthetic estrogen 17α-ethinyl estradiol (EE2), closely related to natural and synthetic estradiol derivatives, has been extensively studied for its environmental presence and impact on aquatic life. EE2's persistence in water sources and its ability to mimic natural estrogen can lead to endocrine disruption in wildlife, indicating the need for research into the effects and mitigation of synthetic estrogens in the environment (Caldwell et al., 2008).
properties
| { "Design of the Synthesis Pathway": "The synthesis of ∆9(11)-Estradiol 17-Hexanoate can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as esterification reactions.", "Starting Materials": [ "Estrone", "Hexanoic acid", "Triethylamine", "Dicyclohexylcarbodiimide", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Diethyl ether", "Chloroform", "Silica gel" ], "Reaction": [ "Estrone is first converted to estradiol through a reduction reaction using sodium borohydride in methanol.", "The hydroxyl group at position 17 of estradiol is then protected with a tert-butyldimethylsilyl (TBDMS) group using triethylamine and chloroform.", "The hydroxyl group at position 3 of estradiol is then protected with a methoxymethyl (MOM) group using dicyclohexylcarbodiimide and methanol.", "The double bond at position 9(11) of estradiol is then reduced using hydrogen gas and a palladium catalyst.", "The TBDMS and MOM protecting groups are then removed using hydrochloric acid and sodium hydroxide, respectively.", "Hexanoic acid is then esterified with the hydroxyl group at position 17 of estradiol using dicyclohexylcarbodiimide and triethylamine as catalysts.", "The resulting ∆9(11)-Estradiol 17-Hexanoate is purified using silica gel column chromatography and recrystallization from diethyl ether." ] } | |
CAS RN |
95960-05-7 |
Molecular Formula |
C₂₅H₃₄O₃ |
Molecular Weight |
382.54 |
synonyms |
Estra-1,3,5(10),9(11)-tetraene-3,17β-diol 17-Heptanoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[1-[[(1R)-1-[3-[(1S)-1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B1145039.png)